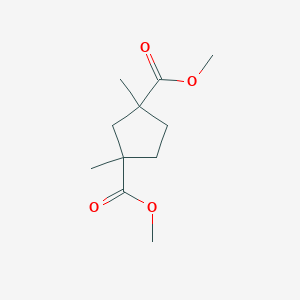
Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H18O4 . It has a molecular weight of 214.26 and is also known by the IUPAC name dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 15 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 2 esters (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.20 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Catalytic Transformation
The use of dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate in catalytic transformations is explored in research focusing on cycloisomerisation and cycloaddition reactions. For instance, the study by Bray et al. (2006) discusses the mechanism of cycloisomerisation of dimethyl hept-1,6-dienyl-4,4-dicarboxylate, which generates dimethyl 3,4-dimethylcyclopent-2-ene-1,1-dicarboxylate (Bray et al., 2006). Additionally, research by Tran et al. (2011) shows the efficient and stereoselective cycloaddition of dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate and C-aryl or C-amido nitrones, leading to the formation of spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran et al., 2011).
Synthesis and Reactions
The compound is also central in synthetic chemistry for producing various derivatives. Denisov et al. (2019) describe the synthesis of dimethyl 4-phenyl-spiro[2.2]pentane-1,1-dicarboxylate and its reactions with different compounds (Denisov et al., 2019). Similarly, research by Etinger et al. (1993) examines the behavior of stereoisomeric cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylates, including their formation and dissociation in gas-phase cations (Etinger et al., 1993).
Stereoselectivity and Stability Studies
Furthermore, studies have investigated the stereoselectivity and stability of related compounds. Fuchs and Wechsler (1977) researched the relative stabilities of cyclopentane-1,3-dicarboxylate diesters, providing insights into their cis-trans equilibria and thermodynamic properties (Fuchs & Wechsler, 1977).
Radical Transformations
The role of dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate in radical transformations is also a subject of research. Xu et al. (2006) explored base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates (Xu et al., 2006).
Eigenschaften
IUPAC Name |
dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(8(12)14-3)5-6-11(2,7-10)9(13)15-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPMNBRZOEDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B3113553.png)
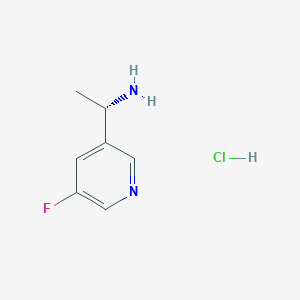
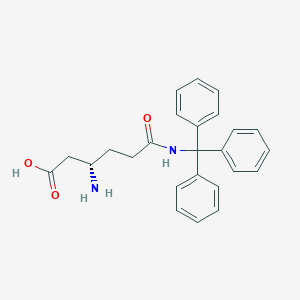
![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)
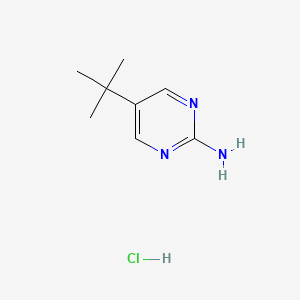
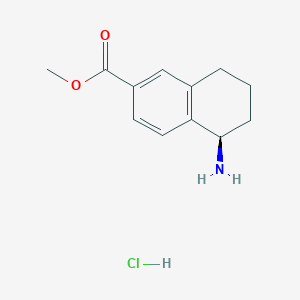
![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)
![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)
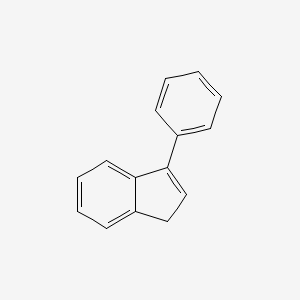
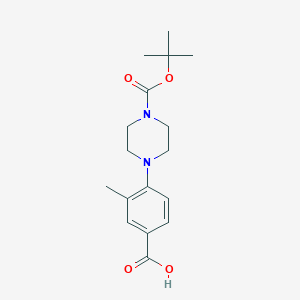
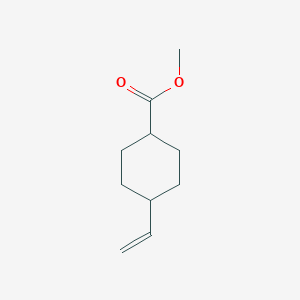
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)